molecular formula C20H19NO3 B2886649 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 887218-14-6

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No. B2886649
CAS RN: 887218-14-6
M. Wt: 321.376
InChI Key: BWBFDBLAVCCXPV-UHFFFAOYSA-N
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Description

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known as HPMC, is a synthetic compound that belongs to the class of coumarin derivatives. It is a potent bioactive molecule that has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis and Biological Activities

A study by Hatzade et al. (2008) described the synthesis of a number of chromen derivatives, focusing on their antimicrobial and antioxidant activities. The process involved the condensation of 7-hydroxy chromen derivatives with substituted acetophenones, leading to the formation of novel compounds. Some of these synthesized compounds were evaluated for their antimicrobial and antioxidant properties, suggesting potential applications in the development of new therapeutic agents (Hatzade et al., 2008).

pH Sensing and Fluorescent Properties

Liu et al. (2017) reported on the development of a ratiometric pH probe based on the fluorescent properties of dicyanomethylene-4H-chromene. This probe demonstrated high selectivity and sensitivity for pH variation, highlighting its potential use in analytical and diagnostic applications. The study showcased the utility of chromene derivatives in the development of sensitive tools for pH measurement and monitoring (Liu et al., 2017).

Metal Ion Detection and Antioxidant Activity

Research by Dey et al. (2019) explored the synthesis of a coumarinyl scaffold for the detection of metal ions, particularly copper, in human liver cancer cells. This study demonstrated the scaffold's ability to undergo oxidative dehydrogenation in the presence of copper ions, indicating its potential for use in bioimaging and the detection of metal ions in biological samples. The study also highlighted the antioxidant properties of the synthesized compounds, suggesting further applications in biomedical research (Dey et al., 2019).

Antimicrobial and Cytotoxic Activities

Aiyelabola et al. (2017) synthesized coordination compounds of chromen-2-one derivatives and investigated their antimicrobial and cytotoxic activities. The study found that while the compounds exhibited marginal antimicrobial activity, they showed significant cytotoxic activity, suggesting their potential use in the development of anticancer agents. The research provides insight into the multifaceted applications of chromen-2-one derivatives in medicinal chemistry (Aiyelabola et al., 2017).

properties

IUPAC Name

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-18-9-8-15-12-16(14-6-2-1-3-7-14)20(23)24-19(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBFDBLAVCCXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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